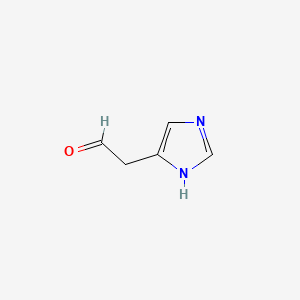

Imidazole-4-acetaldehyde

Beschreibung

Historical Context of Imidazole (B134444) Research

The story of imidazole-4-acetaldehyde is intrinsically linked to the broader history of imidazole chemistry. The parent compound, imidazole, was first synthesized in 1858 by the German chemist Heinrich Debus. mdpi.comchemijournal.comwikipedia.org He produced it through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849), initially naming the compound "glyoxaline". mdpi.comwikipedia.org While this early synthesis had relatively low yields, it laid the groundwork for the creation of a vast array of C-substituted imidazoles. mdpi.comwikipedia.org

Throughout the late 19th and early 20th centuries, researchers began to uncover the significance of the imidazole ring in nature. It was identified as a core component of many essential biological molecules, including the amino acid histidine, purines found in nucleic acids, and the biogenic amine histamine (B1213489). chemijournal.comirjet.netneu.edu.tr This realization spurred further investigation into the synthesis, functionalization, and biological roles of imidazole derivatives, establishing imidazole as a "privileged structure" in medicinal chemistry. mdpi.comnih.gov The discovery of imidazole-containing compounds with a wide range of pharmacological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer properties, has solidified the importance of this heterocyclic system in drug discovery and development. mdpi.comnih.govcribfb.com

Significance of this compound in Chemical Biology

This compound holds a specific and vital position within the realm of chemical biology, primarily due to its role as a key metabolite of histamine. smolecule.comwikipedia.org In biological systems, histamine is inactivated through oxidative deamination, a reaction catalyzed by the enzyme diamine oxidase (DAO), which produces this compound. wikipedia.org This intermediate is then typically further oxidized by an NAD-dependent aldehyde dehydrogenase to form imidazole-4-acetic acid. wikipedia.org This metabolic pathway is critical for the regulation of histamine levels, which are involved in numerous physiological processes, including immune responses and neurotransmission. smolecule.comturkupetcentre.net

Beyond its role in histamine metabolism, this compound is significant in studies of prebiotic chemistry. Research has demonstrated that it can be synthesized under prebiotic conditions from simple molecules like erythrose, formamidine (B1211174), formaldehyde, and ammonia, suggesting a potential role in the origin of life on Earth. wikipedia.orgnih.gov These studies have shown that this compound could have been a precursor to the essential amino acid histidine on the primitive Earth through a Strecker synthesis. nih.govevitachem.com

The compound also serves as a valuable tool in enzymatic studies, participating in reactions with various amine oxidases and aldehyde oxidases. smolecule.com Its interactions with these enzymes provide insights into metabolic pathways across different organisms. smolecule.com

Contemporary Research Landscape for this compound Studies

Current research on this compound continues to explore its multifaceted nature. One promising area of investigation is its potential as a clinical biomarker. For instance, a 2022 observational study identified this compound as one of several metabolites that showed differing trends in gastric cancer patients with high versus low postoperative opioid consumption, suggesting it could serve as a potential biomarker for predicting opioid needs. wikipedia.org

Furthermore, the compound and its derivatives are being investigated in the context of neurodegenerative diseases like Alzheimer's disease. researchgate.net The imidazole scaffold is a key feature in the development of multi-targeted agents against Alzheimer's, with research focusing on the synthesis of derivatives that can inhibit acetylcholinesterase or reduce amyloid-beta aggregation. researchgate.netnih.gov While these studies often focus on more complex imidazole derivatives, the fundamental understanding of the biological roles of simpler compounds like this compound provides a crucial foundation.

The reactivity of the aldehyde group in this compound also makes it a useful intermediate in organic synthesis for creating more complex imidazole derivatives with potential therapeutic applications. ontosight.ai Modern synthetic methods, including microwave-assisted synthesis, are being employed to efficiently create a variety of imidazole-based compounds. smolecule.com

Table 1: Key Research Areas for this compound

| Research Area | Focus | Key Findings |

|---|---|---|

| Metabolism | Role as a histamine metabolite. smolecule.comwikipedia.org | Produced by diamine oxidase and further oxidized by aldehyde dehydrogenase. wikipedia.org |

| Prebiotic Chemistry | Synthesis under primitive Earth conditions. wikipedia.orgnih.gov | Can be formed from simple precursors and could lead to histidine synthesis. nih.gov |

| Clinical Biomarkers | Predicting postoperative opioid consumption. wikipedia.org | Levels differ in patients with high and low opioid needs after gastric cancer surgery. wikipedia.org |

| Neuroscience | Link to neurodegenerative diseases. researchgate.net | The imidazole structure is a scaffold for developing drugs against Alzheimer's disease. researchgate.net |

| Organic Synthesis | Intermediate for creating complex molecules. ontosight.ai | The reactive aldehyde group allows for the synthesis of diverse imidazole derivatives. ontosight.ai |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-imidazol-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSRGWNVEZRLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214747 | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazole-4-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

645-14-7 | |

| Record name | 1H-Imidazole-5-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4-acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Imidazole 4 Acetaldehyde

Endogenous Formation Pathways

The primary route for the endogenous formation of imidazole-4-acetaldehyde is through the oxidative deamination of histamine (B1213489), a reaction catalyzed by a class of enzymes known as amine oxidases.

Biosynthesis from Histamine via Amine Oxidases

This compound is produced from histamine through the action of amine oxidases. One of the key enzymes involved in this conversion is the amiloride-sensitive amine oxidase, which contains copper. contaminantdb.cahmdb.caevitachem.com This enzyme, also known as diamine oxidase (DAO), catalyzes the oxidative deamination of histamine's primary amino group to yield this compound. wikipedia.orgebi.ac.ukwikipedia.org This process is a critical step in the biological inactivation of histamine. wikipedia.org The reaction involves histamine, water, and oxygen as substrates, and produces this compound, ammonia (B1221849), and hydrogen peroxide as products. bovinedb.ca

Oxidative Deamination Mechanisms

The formation of this compound from histamine is an oxidative deamination reaction. wikipedia.orgebi.ac.uk This process is primarily carried out by diamine oxidase (DAO), an enzyme that is particularly important for metabolizing ingested histamine in the gut. ebi.ac.ukresearchgate.net DAO is a copper-containing enzyme that catalyzes the deamination of histamine to form this compound. wikipedia.orgnih.gov In addition to DAO, other semicarbazide-sensitive amine oxidases (SSAOs) can also contribute to the oxidative deamination of histamine. sigmaaldrich.com The resulting imidazoleacetaldehyde is then rapidly processed in the next step of the metabolic pathway. sigmaaldrich.com Interestingly, a study demonstrated that a single amino acid substitution in histidine decarboxylase, the enzyme that synthesizes histamine, can convert it into an enzyme that produces imidazole (B134444) acetaldehyde (B116499) through decarboxylation-dependent oxidative deamination of histidine. nih.gov

Metabolic Fates and Transformations

Once formed, this compound is a transient compound that is quickly metabolized further, primarily through oxidation to imidazoleacetic acid.

Enzymatic Conversion to Imidazoleacetic Acid

The primary metabolic fate of this compound is its conversion to imidazoleacetic acid. contaminantdb.cahmdb.caevitachem.comwikipedia.org This oxidation reaction is catalyzed by aldehyde dehydrogenase enzymes. wikipedia.orgsigmaaldrich.comhmdb.ca

Aldehyde dehydrogenases (ALDH) are a family of enzymes responsible for oxidizing a wide range of aldehydes to their corresponding carboxylic acids. sigmaaldrich.comphysiology.org In the context of histamine metabolism, ALDH enzymes, particularly the mitochondrial forms, play a crucial role in the irreversible oxidation of this compound to imidazoleacetic acid in an NAD-dependent reaction. contaminantdb.cahmdb.caevitachem.comwikipedia.org This step is essential for the detoxification of the aldehyde intermediate. sigmaaldrich.com Studies in guinea pig tissues have shown that the liver, kidney, small intestine, and gastric mucosa are rich sources of ALDH activity towards this compound. nih.gov

The conversion reaction is as follows: this compound + NAD⁺ + H₂O → Imidazoleacetic acid + NADH + H⁺ hmdb.carhea-db.org

This compound has been shown to be a good substrate for various aldehyde dehydrogenase isozymes. hmdb.ca Research on human liver aldehyde dehydrogenase has demonstrated that both cytoplasmic (E1) and mitochondrial (E2) isozymes can metabolize this compound. nih.gov The Michaelis constant (Km) values for this compound were determined to be 40 µM for the E1 isozyme and 50 µM for the E2 isozyme at pH 7.4. nih.gov This indicates a relatively high affinity of these enzymes for this substrate. Other ALDH isozymes, such as ALDH9A1, have also been shown to catalyze the conversion of this compound to imidazoleacetic acid. uniprot.org While plant ALDHs have been studied for their ability to oxidize various aldehydes, imidazole-derived aldehydes were found to be better substrates for cytosolic ALDH2 isoforms than for aminoaldehyde dehydrogenases (ALDH10). researchgate.net

Table 1: Kinetic Parameters of Human Liver Aldehyde Dehydrogenase Isozymes for this compound

| Isozyme | Km (µM) |

| Cytoplasmic (E1) | 40 |

| Mitochondrial (E2) | 50 |

Data from a study on human liver aldehyde dehydrogenase at pH 7.4. nih.gov

Conversion to Histidine via Strecker Synthesis Pathways

This compound is a key precursor in the prebiotic synthesis of histidine, a fundamental amino acid. nih.govplos.org This conversion is achieved through the Strecker synthesis, a well-established method for producing amino acids from aldehydes. evitachem.comsmolecule.com In this reaction, this compound reacts with ammonia and hydrogen cyanide. evitachem.com The process involves the initial reaction of the aldehyde with ammonia to form an imine intermediate. smolecule.com This is followed by the addition of hydrogen cyanide to create an alpha-amino nitrile. smolecule.com Subsequent hydrolysis of this nitrile intermediate yields histidine. smolecule.com

The prebiotic significance of this pathway is underscored by the experimental demonstration of histidine formation from the reaction of erythrose and formamidine (B1211174), which first produces this compound. nih.govhmdb.ca This two-step process, yielding histidine at approximately 3.5% based on the initial erythrose, suggests a plausible route for the abiotic emergence of this essential amino acid on primitive Earth. nih.govsmolecule.com

| Strecker Synthesis of Histidine from this compound | |

| Starting Material | This compound |

| Reagents | Ammonia (NH₃), Hydrogen Cyanide (HCN) |

| Key Intermediate | Alpha-amino nitrile |

| Final Product | Histidine |

| Significance | A plausible prebiotic pathway for the synthesis of an essential amino acid. nih.govplos.orgsmolecule.com |

Distribution and Occurrence in Biological Systems

This compound is not confined to a specific domain of life but is found across a wide array of organisms, underscoring its fundamental role in metabolism.

Presence Across Diverse Organisms

This compound has been identified in a broad spectrum of living organisms, from bacteria to humans. hmdb.ca Its presence has been noted in mammals, such as in cattle, where it is involved in the histidine metabolism pathway. contaminantdb.cabovinedb.ca Research has also pointed to its existence in fungi and its role in the enzymatic degradation of histamine. wikipedia.org

More recently, studies have highlighted the presence and potential role of this compound in plants. For instance, in Phlomis purpurea, this compound has been implicated in the plant's innate immune response against pathogens like Phytophthora cinnamomi. mdpi.com Its detection has also been reported in various food items, including pears, roselle, and New Zealand spinach, suggesting its potential as a biomarker for the consumption of these foods. hmdb.cahmdb.ca

| Organism/System | Observed Role/Significance |

| Humans | Metabolite in the histidine metabolism pathway. evitachem.comhmdb.ca |

| Cattle | Intermediate in the histidine metabolism pathway. contaminantdb.cabovinedb.ca |

| Bacteria | Involved in histamine elimination through aldehyde oxidase activity. wikipedia.org |

| Fungi | Intermediate in histamine degradation by fungal amine oxidase. wikipedia.org |

| Phlomis purpurea (Plant) | Implicated in the innate immune response. mdpi.com |

Metabolic Intermediates in Cellular Systems

In cellular systems, this compound primarily functions as a transient intermediate in the degradation of histamine. smolecule.com This process is a key part of regulating the physiological effects of histamine, which is involved in immune responses and neurotransmission. smolecule.com

Chemical Synthesis and Derivatization Strategies for Imidazole 4 Acetaldehyde

Laboratory Synthesis Methodologies

The synthesis of imidazole-4-acetaldehyde, a significant heterocyclic compound, can be accomplished through various laboratory methods, ranging from prebiotic simulations to more conventional organic reactions. These methodologies provide routes to access this important precursor for compounds like the amino acid histidine.

Investigations into the origins of life have led to the development of prebiotic synthesis pathways for essential biomolecules. This compound has been successfully synthesized under conditions simulating the primitive Earth. nih.gov

A key prebiotic route involves the reaction of erythrose and formamidine (B1211174). nih.govsmolecule.com This condensation reaction is significant as both starting materials are believed to have been present on the early Earth. smolecule.com The reaction yields not only this compound but also related compounds such as imidazole-4-glycol and imidazole-4-ethanol. nih.govevitachem.com Detailed analyses using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) have confirmed the identity of the products by comparison with authentic samples. nih.govsmolecule.com Research has shown that this method can achieve a maximum yield of approximately 1.6% for this compound, based on the amount of erythrose consumed. nih.govsmolecule.com

Table 1: Products of the Prebiotic Reaction between Erythrose and Formamidine

| Product Name | Maximum Yield (based on Erythrose) |

| This compound | 1.6% nih.govsmolecule.com |

| Imidazole-4-glycol | 6.8% nih.govscispace.com |

| Imidazole-4-ethanol | 5.4% nih.govscispace.com |

An alternative prebiotic pathway utilizes a mixture of erythrose, formaldehyde (B43269), and ammonia (B1221849). nih.govwikipedia.org These simple molecules are considered plausible components of the prebiotic chemical environment. This reaction has been demonstrated to produce imidazole-4-ethanol and imidazole-4-glycol. nih.govscispace.com While direct synthesis of this compound is a part of the product mixture, the primary reported products are its alcohol and glycol derivatives, which could subsequently be converted to the aldehyde under prebiotic conditions. nih.govhmdb.ca The maximum yields for imidazole-4-ethanol and imidazole-4-glycol in this reaction are reported as 5.4% and 6.8%, respectively, based on the initial erythrose concentration. nih.govscispace.com

In a laboratory setting, this compound and its derivatives can be formed through various condensation reactions. evitachem.com A general and widely used approach for synthesizing the imidazole (B134444) core involves the condensation of three components: an aldehyde, a 1,2-dicarbonyl compound (like a diketone), and an amine or ammonia source (such as ammonium (B1175870) acetate). rsc.org

Another common laboratory method involves the condensation of orthoesters with amino amides, which leads to the formation of imidazolones, which are derivatives that can include this compound. evitachem.com This type of reaction typically requires heat and acid catalysis to proceed efficiently. evitachem.com Careful control over reaction parameters like temperature and pH is essential to optimize the yield and prevent the formation of side products. evitachem.com

The aza-Wittig reaction is a powerful tool in modern organic synthesis for the formation of nitrogen-containing heterocycles, including imidazoles. The general strategy involves the reaction of an iminophosphorane with a carbonyl compound. sioc-journal.cn

One specific approach involves an intramolecular aza-Wittig reaction. In this method, azido-substituted imides react with phosphines (like triphenylphosphine) to generate an iminophosphorane intermediate. evitachem.com This intermediate then undergoes an intramolecular cyclization to yield various substituted imidazolones. evitachem.com Another advanced strategy is the tandem aza-Wittig/1,5-electrocyclic ring-closure reaction. This process uses vinyliminophosphoranes, which react with aldehydes to efficiently produce 1,2,4-trisubstituted imidazoles. researchgate.net While these are general methods for the imidazole scaffold, they represent potential synthetic routes that could be adapted for the specific synthesis of this compound derivatives.

This compound can be produced through the oxidation of the amino acid L-histidine. hmdb.cafoodb.ca This conversion is a known biological process but can also be achieved through chemical methods in the laboratory.

In biological systems, the enzyme diamine oxidase (DAO) catalyzes the oxidative deamination of the primary amino group of histamine (B1213489) (a decarboxylation product of histidine), yielding this compound. wikipedia.org A similar enzymatic transformation can be engineered; a study demonstrated that a single amino acid substitution (Y334F) in human histidine decarboxylase converts the enzyme into an "imidazole acetaldehyde (B116499) synthase," capable of directly catalyzing the decarboxylation-dependent oxidative deamination of histidine to produce this compound. nih.gov

Chemically, the oxidation of L-histidine can be performed using oxidizing agents. For instance, the kinetics of the oxidative degradation of L-histidine using freshly prepared manganese dioxide (MnO₂) nano-colloids in a perchloric acid medium have been studied. rsc.org This reaction successfully decomposes histidine into products that include 2-imidazole acetaldehyde. rsc.org

Prebiotic Synthesis Routes

Synthetic Modifications and Derivative Formation of this compound

This compound is a reactive molecule that serves as a versatile intermediate for the synthesis of a variety of derivatives. The presence of both a reactive aldehyde group and an imidazole ring allows for targeted modifications at either site, leading to compounds with diverse chemical and biological properties. Key derivatization strategies include the reduction of the aldehyde, its condensation to form imines and Schiff bases, and the synthesis of analogs with substitutions on the imidazole ring.

Reduction to Imidazole-4-ethanol

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding imidazole-4-ethanol. This conversion is a standard transformation in organic chemistry, typically achieved with high efficiency using common reducing agents.

Research Findings:

The reduction is most frequently accomplished using hydride-based reagents. The general reaction is as follows:

Scheme 1: General reaction for the reduction of this compound to Imidazole-4-ethanol.

Commonly employed reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol (B145695) or water, simplifying the reaction workup. Lithium aluminum hydride, a more powerful reducing agent, is also effective but requires anhydrous conditions and careful handling.

The relationship between this compound and imidazole-4-ethanol is also noted in prebiotic chemistry research. Studies simulating primitive Earth conditions have demonstrated the formation of both compounds from precursors like erythrose, formamidine, formaldehyde, and ammonia. wikipedia.org In these experiments, imidazole-4-ethanol was obtained with a maximum yield of 5.4% from erythrose, and it is suggested that prebiotic pathways could facilitate the interconversion between the aldehyde and the alcohol. hmdb.caorganic-chemistry.org Conversely, the synthesis of this compound can be achieved through the controlled oxidation of imidazole-4-ethanol. sci-hub.se

| Reagent | Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | Imidazole-4-ethanol | |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous aprotic solvent (e.g., THF, ether) | Imidazole-4-ethanol |

Formation of Imine and Schiff Base Adducts

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the formation of various biologically relevant adducts and synthetic intermediates. The formation of a Schiff base is a reversible reaction that proceeds via the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration.

Research Findings:

The reaction of this compound with amino acids is of particular interest. Studies on the condensation of imidazole aldehydes with amino acids show that imidazole-4-carboxaldehyde derivatives react to form the expected aldimine products. This process is significant in the context of bioinorganic chemistry and the study of metalloenzymes where such Schiff base ligands are formed.

Detailed investigations into the reactivity of aldehydes with amine-containing biomolecules have shown that acetaldehyde and its derivatives can form adducts with proteins. This typically occurs at the ε-amino groups of lysine (B10760008) residues. google.com The initial Schiff base formed can be reversible, but it may undergo subsequent reactions to form stable, irreversible adducts. google.comnih.gov The formation of these adducts is dependent on the deprotonated state of the amino group, which acts as the nucleophile. google.com

The general mechanism for Schiff base formation is outlined below:

Scheme 2: General mechanism for the formation of a Schiff base from this compound and a primary amine.

| Reactant | Adduct Type | Significance |

| Primary Amines | Imine (Schiff Base) | Important intermediates in organic synthesis. |

| Amino Acids | Aldimine Adduct | Formation of ligands for metal complexes; relevant to bioinorganic chemistry. |

| Protein Lysine Residues | Protein Adduct (Schiff Base) | Post-translational modification of proteins, potential mechanism of aldehyde-induced deactivation of enzymes. google.com |

Role in Fundamental Biochemical and Biological Processes

Involvement in Histamine (B1213489) Metabolism Pathways

Imidazole-4-acetaldehyde is a key intermediate in the primary pathway of histamine degradation in mammals. wikipedia.orgebi.ac.uk Histamine, a biogenic amine with diverse physiological and pathological effects, is metabolized through two main enzymatic pathways. sigmaaldrich.commdpi.com The principal route for the breakdown of extracellular histamine involves oxidative deamination catalyzed by the enzyme diamine oxidase (DAO). ebi.ac.uknih.govresearchgate.net This reaction converts histamine into this compound, along with ammonia (B1221849) and hydrogen peroxide. nih.gov

This initial step is critical for regulating histamine levels, particularly in the gut, where DAO is abundant and acts as a first-line defense against dietary histamine. ebi.ac.uknih.gov Subsequently, this compound is rapidly oxidized by aldehyde dehydrogenase (ALDH) enzymes, particularly mitochondrial ALDH, to form imidazole-4-acetic acid. wikipedia.orgsigmaaldrich.comhmdb.ca This two-step process ensures the efficient inactivation and removal of histamine from the body. wikipedia.org

A secondary pathway for histamine metabolism, which is more prominent for intracellular histamine, especially in the central nervous system, involves methylation by histamine-N-methyltransferase (HNMT) to form tele-methylhistamine. sigmaaldrich.commdpi.comrsc.org This product is then further metabolized. However, the DAO-mediated pathway to this compound remains a primary route for clearing histamine from the extracellular space. nih.gov

Table 1: Key Enzymes and Products in Histamine Metabolism

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| Diamine Oxidase (DAO) | Histamine | This compound | Extracellular |

| Aldehyde Dehydrogenase (ALDH) | This compound | Imidazole-4-acetic acid | Intracellular (Mitochondria) |

| Histamine-N-methyltransferase (HNMT) | Histamine | tele-Methylhistamine | Intracellular (Cytosol) |

| Monoamine Oxidase B (MAO-B) | tele-Methylhistamine | tele-Methylimidazole acetaldehyde (B116499) | Intracellular |

Regulation of Histamine Levels

The formation of this compound is a pivotal step in controlling the concentration of histamine in the body. ebi.ac.uk DAO, the enzyme responsible for its production from histamine, plays a crucial role in preventing the excessive accumulation of histamine, particularly from dietary sources. ebi.ac.ukresearchgate.net Impaired DAO activity can lead to elevated histamine levels, which may result in various symptoms. ebi.ac.ukresearchgate.net Therefore, the conversion of histamine to this compound is a key regulatory mechanism for maintaining histamine homeostasis. ebi.ac.uk

Contribution to Prebiotic Chemistry and Origins of Life Research

This compound is a molecule of significant interest in the field of prebiotic chemistry and the study of the origins of life. Research has demonstrated that this compound can be synthesized under plausible prebiotic conditions. wikipedia.orgnih.gov Specifically, it can be formed from the reaction of erythrose and formamidine (B1211174). nih.govevitachem.com

The prebiotic synthesis of this compound is a crucial step in a proposed pathway for the abiotic formation of the essential amino acid histidine. hmdb.canih.gov It is hypothesized that on the primitive Earth, this compound could have been converted to histidine through a Strecker synthesis, a reaction involving hydrogen cyanide and ammonia. nih.govresearchgate.net Furthermore, researchers have proposed that other prebiotically plausible molecules, such as imidazole-4-glycol and imidazole-4-ethanol, could be converted to this compound, further highlighting its central role in potential prebiotic synthetic pathways. nih.gov

Table 2: Prebiotic Synthesis of this compound and Related Compounds

| Reactants | Products | Maximum Yield (%) |

|---|---|---|

| Erythrose, Formamidine | This compound | 1.6 |

| Erythrose, Formaldehyde (B43269), Ammonia | Imidazole-4-ethanol | 5.4 |

| Erythrose, Formamidine | Imidazole-4-glycol | 6.8 |

Yields are based on the initial amount of erythrose. nih.gov

Significance in Non-Mammalian Biological Systems

Microbial Metabolism and Enzymatic Actions

This compound is not confined to mammalian biochemistry; it also exists in a wide range of living organisms, from bacteria to humans. hmdb.cacontaminantdb.ca In microbial systems, enzymes capable of acting on histamine and its metabolites are present. nih.gov For instance, studies have investigated the coupling of fungal amine oxidase and bacterial aldehyde oxidase for histamine elimination. wikipedia.org Interestingly, in one such study, this compound was not detected in the reaction mixture, suggesting a direct conversion from histamine to imidazole-4-acetic acid by the coupled enzyme system. wikipedia.org This indicates that different enzymatic strategies for histamine metabolism exist in the microbial world. Microbial histamine-oxidizing enzymes are being explored for applications such as reducing histamine in foods. nih.gov

Role in Plant Immunity and Metabolomics

Recent research has implicated this compound in the immune response of plants. mdpi.com In a study on Phlomis purpurea, a plant resistant to the pathogen Phytophthora cinnamomi, metabolomic analysis revealed a significant increase in the levels of this compound in response to infection. mdpi.com The accumulation of this compound, along with others like taurine, suggests its involvement in the plant's innate immunity. mdpi.com The oxidative deamination of histidine is a known pathway that gives rise to imidazole (B134444) acetaldehyde in animals, and a similar process may be at play in plants. researchgate.net The presence of this compound in the context of a plant's defense response opens up new avenues for understanding plant-pathogen interactions and the role of imidazole-based compounds in plant biology. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Imidazole 4 Acetaldehyde Research

Chromatographic Techniques

Chromatography is indispensable for separating Imidazole-4-acetaldehyde from other components in a sample, a critical prerequisite for accurate analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized in this field.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related histamine (B1213489) metabolites. nih.gov Its versatility allows for various detection methods, and it is frequently coupled with mass spectrometry (LC-MS) for enhanced specificity. nih.gov In prebiotic synthesis research, HPLC was a key technique used to identify newly formed this compound by comparing its retention time with that of an authentic standard. nih.govsmolecule.com

Due to the aldehyde functional group and the imidazole (B134444) ring, direct analysis can be challenging. Therefore, pre-column derivatization is a common strategy to enhance detection and improve chromatographic behavior. This involves reacting the aldehyde with a labeling agent to form a stable, easily detectable product. nih.gov For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) readily reacts with carbonyls in acidic conditions to form hydrazones that can be separated via reverse-phase HPLC and monitored photometrically. nih.gov Other derivatization agents used for related aldehydes and amines include o-phthalaldehyde (B127526) (OPA) with sulfite (B76179) or β-mercaptoethanol and 4-N,N-dimethylamino-azobenzene-4'-isothiocyanate (DABITC). nih.govtandfonline.com

Specific HPLC methods have been developed for imidazole aldehydes. One such method for 1H-Imidazole-4-carbaldehyde utilizes a reverse-phase Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com

Table 1: Exemplary HPLC Conditions for Aldehyde Analysis This table is a composite of typical conditions reported for aldehyde analysis and may require optimization for this compound specifically.

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., Agilent Eclipse Plus) or Newcrom R1 | nih.govsielc.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. | sielc.comakademisains.gov.my |

| Acid Modifier | Phosphoric acid (for UV/Electrochemical detection) or Formic acid (for MS detection). | sielc.com |

| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH), o-phthalaldehyde (OPA)-sulfite. | nih.govnih.gov |

| Detection | UV/Vis (following derivatization), Electrochemical, or Mass Spectrometry (MS). | nih.govnih.govnih.gov |

| Flow Rate | Typically 0.8 - 1.0 mL/min. | tandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Imidazole-like Compounds

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique renowned for its high resolution and sensitivity in analyzing volatile and semi-volatile compounds. gdut.edu.cn While direct analysis of polar molecules like this compound can be difficult, derivatization makes the compound more volatile and thermally stable, enabling GC-MS analysis. gdut.edu.cnscispace.com

A method developed for several imidazole-like compounds, including the structurally similar 2-methylimidazole-4-carbaldehyde, employs derivatization with isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol (B145695). gdut.edu.cn Another common approach for related compounds like histamine involves a one-step derivatization with ethylchloroformate (ECF). nih.gov These procedures convert the polar N-H groups of the imidazole ring into less polar derivatives suitable for gas chromatography.

The Human Metabolome Database provides a predicted GC-MS spectrum for non-derivatized this compound, suggesting that direct analysis may be feasible under specific conditions, although derivatization is generally preferred for robust quantification in complex samples. The predicted spectrum, obtained at an ionization energy of 70 eV, shows characteristic fragment ions that can be used for identification.

Table 2: Predicted GC-MS Fragmentation of this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Fragment | Source(s) |

|---|---|---|---|

| 110 | ~45% | Molecular Ion [M]⁺ | |

| 81 | 100% (Base Peak) | [M-CHO]⁺, loss of the formyl group | |

| 54 | ~40% | Fragmentation of the imidazole ring |

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are vital for confirming the identity and elucidating the detailed molecular structure of this compound. Techniques such as NMR, MS, and FTIR provide complementary information regarding the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. mdpi.comnih.gov It provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom.

A crucial aspect of imidazole chemistry that NMR can investigate is annular tautomerism. Unsymmetrically substituted imidazoles, like this compound, can exist as two different tautomers depending on which of the two ring nitrogen atoms is protonated (the N-1 or N-3 position). mdpi.com The rate of this proton exchange can affect the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals may be observed for each tautomer. mdpi.com Conversely, rapid tautomerization often leads to averaged signals and can cause significant broadening of ¹³C NMR signals for the carbon atoms near the nitrogen atoms, sometimes rendering them unobservable. mdpi.com

Studies on related imidazole compounds show that the ¹³C NMR chemical shift difference between the C4 and C5 carbons of the imidazole ring is a reliable indicator for identifying the dominant tautomer in solution. researchgate.net Furthermore, the aldehyde group of this compound can exist in equilibrium with its hydrate (B1144303) form (a geminal diol), particularly in aqueous solutions. The position of this equilibrium is pH-dependent. acs.orgresearchgate.net NMR spectroscopy is instrumental in studying this aldehyde-hydrate equilibrium, as distinct signals for both the aldehyde (-CHO) and hydrate (-CH(OH)₂) protons and carbons can be identified and quantified. acs.org

Table 3: General Principles of NMR in Imidazole Tautomer Analysis

| NMR Technique | Application | Finding/Principle | Source(s) |

|---|---|---|---|

| ¹H NMR | Tautomer Ratio & pK Determination | The chemical shifts of imidazole ring protons are sensitive to the protonation state and tautomeric form. Titration curves (chemical shift vs. pH) allow for the determination of microscopic pK values for each tautomer. | nih.gov |

| ¹³C NMR | Tautomer Identification | The chemical shifts of ring carbons C4 and C5 are distinct for each tautomer. The difference (ΔΔδ) between these shifts can identify the major tautomeric form. Rapid exchange can lead to signal broadening. | mdpi.comresearchgate.net |

| ¹⁵N NMR | Tautomer Identification | Provides direct information on the chemical environment of the nitrogen atoms, clearly distinguishing between a protonated (-NH-) and unprotonated (-N=) nitrogen. | researchgate.net |

| ¹H & ¹³C NMR | Aldehyde-Hydrate Equilibrium | The presence of the hydrate form is confirmed by a characteristic signal for the gem-diol carbon (around 82 ppm in ¹³C NMR) and the absence of the aldehyde carbonyl signal (around 181 ppm). | acs.orgresearchgate.net |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure through fragmentation analysis. For the analysis of histamine metabolites like this compound, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is considered the gold standard due to its exceptional specificity and sensitivity. nih.govembopress.org

In LC-MS, the compound is first separated by HPLC and then ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, typically generating a protonated molecular ion, [M+H]⁺. researchgate.net For this compound (monoisotopic mass 110.048 Da), this would correspond to an ion at a mass-to-charge ratio (m/z) of approximately 111.055. researchgate.net This accurate mass measurement, often performed with high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers, is crucial for confirming the elemental composition. researchgate.net

Tandem MS (MS/MS) provides further structural confirmation and is essential for quantification in complex matrices. In this technique, the [M+H]⁺ ion is selected and fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification even at very low concentrations. mdpi.com

Table 4: Key Mass Spectrometric Data for this compound

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Chemical Formula | C₅H₆N₂O | |

| Monoisotopic Mass | 110.048 Da | |

| Ionization Mode | Typically positive Electrospray Ionization (ESI). | researchgate.net |

| Parent Ion (ESI+) | [M+H]⁺ at m/z ≈ 111.055 | researchgate.net |

| Key Fragments (Predicted) | m/z 81 (loss of CHO), m/z 53 |

| Primary Application | Identification and absolute quantification in biological fluids and reaction mixtures. | nih.govnih.govembopress.org |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov Each functional group absorbs IR radiation at a characteristic frequency (or wavenumber), resulting in a unique spectral fingerprint for the compound. The FTIR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key structural features.

The analysis of related imidazole derivatives provides insight into the expected spectral regions. figshare.com Key expected vibrations include the N-H stretch from the imidazole ring, C-H stretches from the ring and the acetaldehyde (B116499) side chain, a strong C=O stretch from the aldehyde, and characteristic C=N and C=C stretching vibrations from the aromatic imidazole ring. nih.gov The region from 1300-800 cm⁻¹ contains C-N stretching and various bending vibrations. nih.gov

FTIR can also be used to study chemical transformations, such as the aldehyde-hydrate equilibrium. The hydrate form would show a broad O-H stretching band and a disappearance of the sharp C=O aldehyde band, providing clear evidence of the structural change. acs.orgresearchgate.net Sample analysis is typically performed by preparing a pressed disk with potassium bromide (KBr) or by using Attenuated Total Reflectance (ATR) accessories. acs.org

Table 5: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H (Imidazole Ring) | Stretch | 3300 - 2700 (often broad) | nih.gov |

| C-H (Aromatic/Aliphatic) | Stretch | 3150 - 2850 | nih.govmdpi.com |

| C=O (Aldehyde) | Stretch | ~1725 - 1700 (strong, sharp) | nih.gov |

| C=N, C=C (Imidazole Ring) | Stretch | 1660 - 1450 | nih.gov |

| C-N (Imidazole Ring) | Stretch | 1300 - 1000 | nih.gov |

Derivatization Strategies for Enhanced Detection

The detection and quantification of this compound, particularly at low concentrations in complex sample matrices, present significant analytical challenges due to its polarity and the presence of a reactive aldehyde group. Chemical derivatization is a powerful strategy employed to overcome these challenges by converting the analyte into a less polar, more volatile, or more easily detectable derivative. This process can enhance chromatographic separation and increase the sensitivity and selectivity of detection methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A common approach for analyzing compounds with active hydrogens, such as the imidazole ring, and carbonyl groups involves derivatization prior to GC-MS analysis. One such method uses isobutyl chloroformate (IBCF) as a derivatizing agent. In a study focused on various imidazole-like compounds, a derivatization procedure was optimized using IBCF in the presence of acetonitrile, pyridine, and anhydrous ethanol. gdut.edu.cn This reaction targets the functional groups to create a derivative that is more amenable to GC separation and detection. gdut.edu.cn Although this specific study did not include this compound, the methodology for derivatizing imidazole compounds is relevant. gdut.edu.cn

For aldehydes specifically, other derivatization reagents are well-established. Reagents like 2,4-dinitrophenylhydrazine (2,4-DNPH) react with the carbonyl functional group to form a stable 2,4-dinitrophenylhydrazone derivative. greyhoundchrom.com This derivative is often brightly colored and possesses a strong UV-chromophore, making it highly suitable for detection by HPLC with UV-Vis detectors.

To achieve even higher specificity and sensitivity, particularly for LC-MS applications, specialized mass tags have been developed. An example is the aniline-based reagent, N-{2-[(4-aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium bromide (CAX-A). nih.gov This reagent offers multiple levels of specificity for aldehydes. nih.gov Firstly, its aniline (B41778) functional group reacts selectively with aldehydes over other carbonyl compounds like ketones. nih.gov Secondly, the resulting derivative is designed to produce a characteristic fragmentation pattern during tandem mass spectrometry (MS/MS), which aids in confident identification. nih.gov The derivatization reaction with CAX-A is typically performed in the presence of a reducing agent like sodium cyanoborohydride. nih.gov Such strategies enable the detection of aldehydes at very low levels, down to the femtomole range. nih.gov

Table 1: Derivatization Reagents for Aldehydes and Imidazole Compounds

| Derivatizing Agent | Target Functional Group(s) | Analytical Technique | Purpose of Derivatization |

|---|---|---|---|

| Isobutyl chloroformate (IBCF) | Imidazole ring, other active hydrogens | GC-MS | Increases volatility and improves chromatographic behavior for imidazole-like compounds. gdut.edu.cn |

| 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Carbonyl (aldehyde) | HPLC-UV | Forms a stable, UV-absorbing derivative for enhanced detection. greyhoundchrom.com |

| N-{2-[(4-aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium bromide (CAX-A) | Carbonyl (aldehyde) | LC-MS/MS | Provides high specificity for aldehydes and a characteristic fragmentation pattern for sensitive and confident identification. nih.gov |

Method Validation and Quantification in Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices like urine is essential for metabolic studies. The development of a robust analytical method requires rigorous validation to ensure its reliability. A key challenge is the endogenous presence of the analyte, which complicates the preparation of matrix-matched calibrators. sci-hub.box

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing hydrophilic interaction liquid chromatography (HILIC) has been successfully developed for the simultaneous quantification of histamine and its major metabolites, including this compound, in human urine. sci-hub.box Due to the commercial unavailability of an analytical standard, this compound was enzymatically synthesized from histamine using diamine oxidase for the study. sci-hub.box

The sample preparation for this method was straightforward, involving a simple dilution of the urine sample with acetonitrile (ACN) to a final concentration of 95% ACN, followed by centrifugation. sci-hub.box The chromatographic separation was achieved on two HILIC columns connected in series. sci-hub.box

Method validation was performed in accordance with the International Conference on Harmonization (ICH) guidelines, addressing the challenges of endogenous compounds. sci-hub.box Key validation parameters included:

Matrix Effects: The presence of other components in urine can suppress or enhance the ionization of the analyte in the mass spectrometer, affecting accuracy. The study acknowledged the occurrence of matrix effects as a significant challenge. sci-hub.box

Lack of Labeled Internal Standards: Ideal internal standards are stable isotope-labeled versions of the analyte, which were not available. This absence complicates the correction for matrix effects and variability during sample preparation. sci-hub.box

Standard Addition Method: To counteract the matrix effects and the lack of a suitable internal standard, the standard addition method was employed for quantification. sci-hub.box This involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration, effectively creating a calibration curve within the sample's own matrix.

Accuracy and Precision: These parameters were assessed to ensure the method provides results that are both close to the true value and reproducible. sci-hub.box The use of the standard addition method helps to ensure accuracy in the face of sample-specific matrix effects. sci-hub.box

In a separate study on related imidazole compounds, method validation for GC-MS analysis included determining the limits of detection (LOD) and quantification (LOQ), which were found to be in the ranges of 0.0553–0.8914 µg/mL and 0.2370–1.9373 µg/mL, respectively, for the seven compounds tested. gdut.edu.cn Spiked recoveries in that study ranged from 58.84% to 160.99%, indicating variable but quantifiable recovery across different compounds. gdut.edu.cn These parameters are standard in the validation of any quantitative method and would be essential for establishing a reliable assay for this compound.

Table 2: Summary of HILIC-MS/MS Method Validation for this compound in Human Urine

| Validation Parameter | Challenge/Consideration | Solution/Methodology | Reference |

|---|---|---|---|

| Analyte Availability | Commercially unavailable | Enzymatic synthesis from histamine using diamine oxidase. | sci-hub.box |

| Sample Preparation | Complex biological matrix (urine) | Simple dilution with acetonitrile (95% v/v). | sci-hub.box |

| Calibration | Endogenous presence of analyte, matrix effects | Use of the standard addition method instead of solvent-based or matrix-matched calibration. | sci-hub.box |

| Internal Standard | Lack of stable isotope-labeled internal standard | Quantification via the standard addition method to compensate for matrix effects and sample variability. | sci-hub.box |

| Accuracy & Precision | Must meet regulatory guidelines (e.g., ICH) | Assessed and validated in compliance with guidelines for endogenous compounds. | sci-hub.box |

Mechanistic Enzymatic Studies and Molecular Interactions of Imidazole 4 Acetaldehyde

Imidazole-4-acetaldehyde is a pivotal intermediate in histamine (B1213489) metabolism, positioned at the crossroads of enzymatic production and subsequent degradation. Its transient nature makes the study of its interactions with enzymes crucial for understanding the biochemical pathways it inhabits. This section delves into the kinetics of the key enzymes that metabolize this compound and explores the molecular interactions, both through computational and structural biology lenses, that govern its recognition and processing.

Emerging Research Directions and Theoretical Perspectives

Computational Modeling and Simulation of Imidazole-4-acetaldehyde Reactions

Computational chemistry has become an indispensable tool for understanding the intricacies of chemical reactions at a molecular level. acs.org For this compound, these methods provide insights into its reactivity, reaction mechanisms, and interactions with other molecules, complementing experimental findings.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. researchgate.netnih.gov These calculations can predict various properties and reaction pathways.

Key Applications of Quantum Chemical Calculations:

| Application | Description |

| Reactivity Prediction | Fukui indices can be calculated to identify the most reactive sites on the molecule, such as the aldehyde carbon, predicting its susceptibility to nucleophilic attack. |

| Transition State Analysis | Simulating the transition states of reactions, for instance with amines or thiols, helps in understanding the energy barriers and intermediates involved. |

| Thermodynamic and Kinetic Parameters | Calculations can determine the thermodynamic and kinetic parameters of reactions, such as the formation of 2-methylimidazole (B133640) from glyoxal (B1671930), ammonia (B1221849), and acetaldehyde (B116499). core.ac.uk |

| Mechanism Elucidation | DFT calculations have been used to study the mechanism of imidazole (B134444) formation from glyoxal and methylamine, suggesting that a diimine species is a key intermediate. nih.gov |

These theoretical studies provide a foundational understanding that can guide experimental work, for example, in the synthesis of imidazole derivatives. core.ac.uk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with biological macromolecules over time. lu.se These simulations are particularly valuable for understanding its role in complex biological systems.

Recent studies have utilized MD simulations to investigate the stability of imidazole derivatives as potential inhibitors of enzymes like lactate (B86563) dehydrogenase (LDHA). researchgate.net For instance, simulations can assess the stability of a docked complex between an imidazole-based ligand and its target protein, providing insights into the potential efficacy of the compound. researchgate.netresearchgate.net While direct MD simulations specifically on this compound are not extensively documented in the provided results, the methodologies applied to similar imidazole derivatives are directly transferable. For example, MD simulations have been used to study the dynamics of the toxic intermediate acetaldehyde within enzyme structures, a process relevant to the metabolism of this compound. elifesciences.org

Discovery of Novel Biochemical Roles

While the role of this compound in histamine (B1213489) metabolism is well-established, research is beginning to uncover new and unexpected biochemical functions. hmdb.cawikipedia.org

One study identified this compound as one of several metabolites that showed different trends in gastric cancer patients with high versus low postoperative opioid consumption. wikipedia.org This suggests a potential role for the compound as a biomarker for predicting postoperative opioid needs, although further research is needed to confirm this finding. wikipedia.org

Furthermore, the broader class of imidazole derivatives is being investigated for a wide range of pharmacological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov While this research focuses on derivatives, it opens avenues for exploring whether this compound itself or its immediate metabolites might have similar signaling or regulatory roles.

Interdisciplinary Studies Involving this compound

The study of this compound is increasingly crossing disciplinary boundaries, finding relevance in fields such as atmospheric chemistry and materials science.

In atmospheric science, studies have shown that formaldehyde (B43269) can increase the formation of imidazole products in reactions with dicarbonyl species and amines in cloud droplets. acs.org This suggests a potential role for aldehydes like this compound in the formation of secondary organic aerosols, which have significant implications for air quality and climate. nih.govacs.org

In materials science, imidazole derivatives are utilized as corrosion inhibitors and in the synthesis of advanced materials. ajrconline.orgresearchgate.net The reactive nature of the aldehyde group in this compound makes it a potential building block for creating novel polymers and functional materials.

Future Methodological Advancements in this compound Analysis

Advancements in analytical techniques are crucial for detecting and quantifying this compound in various matrices, from biological fluids to environmental samples. The high polarity and lack of a strong chromophore in this compound present analytical challenges. mdpi.com

Current and future methodological advancements focus on:

Chromatography-Mass Spectrometry: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective detection of imidazole compounds. mdpi.com Future developments will likely focus on improving sample preparation methods, such as solid-phase extraction and derivatization, to enhance detection limits and reduce matrix effects. mdpi.com

Capillary Electrophoresis and Other Techniques: Other methods like capillary electrophoresis, paper spray mass spectrometry, and micellar electrokinetic chromatography are also being explored for the analysis of similar imidazole compounds. mdpi.com

Isotope Labeling: The use of isotope-labeled internal standards can improve the accuracy and precision of quantification by correcting for matrix effects during analysis. mdpi.com

These advancements will enable more precise measurements of this compound, facilitating a better understanding of its metabolic pathways and biological significance.

Exploration of this compound in Astrobiology and Cosmochemistry

The search for the origins of life and the potential for life beyond Earth has led scientists to explore the prebiotic synthesis of key biological molecules. This compound has emerged as a compound of significant interest in this field.

Research has demonstrated the prebiotic synthesis of this compound from simple precursors like erythrose and formamidine (B1211174) under conditions simulating the primitive Earth. nih.gov It is hypothesized that this compound could have been a precursor to the amino acid histidine through a Strecker synthesis on the early Earth. hmdb.canih.govhmdb.ca The detection of various organic molecules, including the building blocks for such syntheses, in meteorites supports the possibility of these reactions occurring in extraterrestrial environments. acs.org

The study of such prebiotic pathways provides a plausible route for the abiotic formation of essential biomolecules, a key step in understanding the origins of life. The presence of imidazole derivatives in interstellar ice analogs further strengthens the hypothesis that these compounds could have been delivered to early Earth. acs.org

Q & A

Q. What are the standard synthetic routes for Imidazole-4-acetaldehyde, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving imidazole derivatives and aldehydes. For example, a method analogous to the synthesis of 4-amino-1,2,4-triazole derivatives involves refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key variables include solvent polarity (e.g., ethanol vs. DMF), acid catalyst concentration, and reflux duration. Optimizing these parameters can improve yields from ~50% to >80% by reducing side reactions like polymerization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for the aldehyde proton signal at δ 9.5–10.0 ppm and imidazole ring protons at δ 7.0–8.5 ppm.

- ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm, while imidazole carbons range from δ 120–140 ppm . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₅H₆N₂O: 110.0480). Purity is validated via HPLC with UV detection at 254 nm .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests show <5% degradation over 30 days in anhydrous DMSO, compared to >20% in aqueous buffers (pH 7.4) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Reproducibility : Use standardized assays (e.g., MIC for antimicrobial studies) with positive controls like ciprofloxacin.

- Structural Confirmation : Verify derivative purity via LC-MS and compare with literature NMR data .

- Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers or confounding factors (e.g., solvent toxicity in cell-based assays) .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450. Key steps:

- Ligand Preparation : Optimize this compound’s tautomeric forms using Gaussian09 at the B3LYP/6-31G* level.

- Binding Site Analysis : Identify critical residues (e.g., His⁵⁰ in CYP3A4) for hydrogen bonding with the aldehyde group.

- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental designs mitigate challenges in functionalizing this compound for chiral synthesis?

The aldehyde group’s reactivity complicates stereoselective modifications. Recommended approaches:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the aldehyde during Grignard reactions.

- Asymmetric Catalysis : Employ chiral catalysts like Jacobsen’s Mn(III)-salen complexes for epoxidation of derived α,β-unsaturated aldehydes .

- In Situ Monitoring : Use FTIR to track intermediate formation and avoid over-functionalization .

Q. How should researchers analyze conflicting data on the compound’s role in reactive oxygen species (ROS) modulation?

Contradictory results (e.g., pro-oxidant vs. antioxidant effects) may stem from concentration-dependent behavior. Methodological solutions:

- Dose-Response Curves : Test across a broad range (1 nM–100 µM) using fluorometric assays (e.g., DCFH-DA for ROS).

- Mechanistic Studies : Combine electron paramagnetic resonance (EPR) to detect free radicals and qPCR to assess antioxidant gene expression (e.g., NRF2, SOD1) .

Methodological Best Practices

Q. What controls are essential in toxicity studies of this compound derivatives?

- Negative Controls : Vehicle-only (e.g., DMSO) to rule out solvent effects.

- Positive Controls : Known toxins (e.g., cisplatin for apoptosis assays).

- Endpoint Validation : Use dual assays (MTT and ATP luminescence) to confirm cytotoxicity data .

Q. How can researchers optimize purification of this compound from complex reaction mixtures?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for baseline separation.

- Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity (melting point: 145–147°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.